1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene

Description

Molecular Identity and Classification

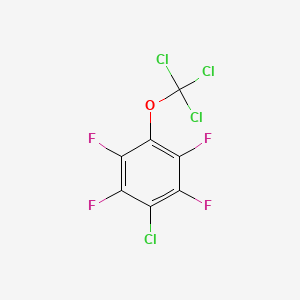

1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene possesses a distinct molecular identity defined by its complex halogenated structure and precise atomic arrangement. The compound exhibits the molecular formula C₇Cl₄F₄O, reflecting its composition of seven carbon atoms, four chlorine atoms, four fluorine atoms, and one oxygen atom. This molecular composition places it within the specialized category of polyhalogenated aromatic ethers, where multiple halogen atoms are strategically positioned around a benzene ring system.

The molecular weight of this compound is precisely 317.9 grams per mole, establishing it as a relatively heavy organic molecule due to the presence of multiple halogen atoms. The Chemical Abstracts Service registry number 15084-21-6 provides the definitive identification for this compound in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name, this compound, explicitly describes the complete substitution pattern around the benzene ring.

The structural architecture of this compound features a benzene ring with four fluorine atoms positioned at the 2, 3, 5, and 6 positions, while a chlorine atom occupies position 1. The most distinctive structural feature is the trichloromethoxy group (-O-CCl₃) attached at position 4, creating a highly electron-withdrawing environment around the aromatic system. This substitution pattern generates a molecule with significant electronic asymmetry and unique chemical properties.

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of organofluorine chemistry, which began in the nineteenth century with fundamental discoveries in halogen chemistry. The foundation for such complex polyhalogenated compounds was established in 1835 when Dumas and colleagues first prepared methyl fluoride from dimethyl sulfate, marking the initial synthesis of an organofluorine compound. This pioneering work opened the pathway for increasingly sophisticated fluorinated molecules.

Alexander Borodin made significant contributions to the field in 1862 by demonstrating the first nucleophilic replacement of halogen atoms with fluoride, establishing halogen exchange as a fundamental synthetic methodology. This approach became crucial for the development of complex polyhalogenated aromatic compounds like this compound. The methodological foundations laid by these early researchers provided the synthetic strategies necessary for constructing molecules with multiple different halogen substituents.

The period during World War II proved pivotal for advancing organofluorine chemistry, particularly in the development of compounds capable of withstanding highly reactive fluorinated environments. The Manhattan Project required materials that could tolerate uranium hexafluoride, driving intensive research into fluorinated compounds and establishing industrial-scale fluorine chemistry. This wartime research created the technological infrastructure and knowledge base essential for synthesizing complex polyhalogenated aromatic compounds.

The systematic development of aromatic fluorination methodologies continued throughout the twentieth century, with the Schiemann reaction providing reliable access to fluoroaromatic compounds and subsequent advances enabling the preparation of multiply substituted fluorinated benzenes. These synthetic developments created the foundation for designing and preparing highly substituted aromatic compounds like this compound.

Significance in Organofluorine Chemistry

This compound occupies a significant position within organofluorine chemistry due to its representation of advanced synthetic capabilities and unique electronic properties. Organofluorine compounds have revolutionized numerous fields, with applications ranging from pharmaceuticals and agrochemicals to specialty materials and catalysts. The carbon-fluorine bond, being one of the strongest single bonds in organic chemistry, imparts exceptional stability and unique reactivity patterns to molecules containing multiple fluorine atoms.

The compound exemplifies the sophisticated level of structural control achievable in modern organofluorine synthesis, where multiple fluorine atoms can be precisely positioned to create specific electronic environments. The presence of four fluorine atoms in the 2, 3, 5, and 6 positions creates a highly electron-deficient aromatic system, while the trichloromethoxy group further enhances the electron-withdrawing character. This combination generates a molecular environment with distinctive chemical properties that differ significantly from less substituted aromatic compounds.

The significance of this compound extends to its potential as a synthetic intermediate or building block for more complex fluorinated materials. The unique substitution pattern provides multiple reactive sites that can undergo further chemical transformations, making it valuable for constructing larger molecular architectures. The compound also serves as a model system for understanding the electronic effects of extensive halogenation on aromatic systems.

Modern organofluorine chemistry has demonstrated that strategic fluorine incorporation can dramatically alter molecular properties, including metabolic stability, lipophilicity, and electronic characteristics. Compounds like this compound represent the frontier of this field, where multiple halogens are combined to create molecules with precisely tailored properties for specific applications.

Position within Halogenated Aromatic Compounds Taxonomy

This compound occupies a specialized position within the broader taxonomy of halogenated aromatic compounds, representing one of the most extensively substituted members of this chemical class. Halogenated aromatic hydrocarbons constitute a diverse family of compounds characterized by the presence of one or more halogen atoms attached to a benzene ring system, with this particular compound representing an advanced example of polyhalogenation.

The taxonomic classification of halogenated aromatic compounds typically considers the number, type, and position of halogen substituents. This compound falls into the category of polyhalogenated aromatics, specifically those containing both chlorine and fluorine atoms. The presence of five halogen atoms directly attached to the benzene ring, combined with the trichloromethoxy group containing three additional chlorine atoms, places it among the most heavily halogenated aromatic compounds known.

Within the subcategory of mixed halogenated aromatics, this compound represents a unique structural type where fluorine atoms dominate the ring substitution pattern while chlorine atoms are present both as a ring substituent and within the ether side chain. This mixed halogenation pattern creates distinctive electronic and steric properties that differentiate it from compounds containing only a single type of halogen.

The compound can be further classified as a halogenated aromatic ether due to the presence of the trichloromethoxy group, which introduces additional complexity to its chemical behavior. This functional group classification is significant because aromatic ethers exhibit different reactivity patterns compared to simple halogenated benzenes, particularly in nucleophilic substitution reactions and metabolic transformations.

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Halogenated Aromatic Compounds | Contains halogen atoms attached to benzene ring |

| Secondary Class | Polyhalogenated Aromatics | Multiple halogen substituents present |

| Tertiary Class | Mixed Halogenated Aromatics | Contains both chlorine and fluorine atoms |

| Functional Class | Halogenated Aromatic Ethers | Contains trichloromethoxy functional group |

| Substitution Pattern | Pentahalogenated Benzene Derivative | Five halogen atoms on benzene ring |

The taxonomic position of this compound reflects the evolution of halogenated aromatic chemistry from simple monochlorinated benzenes to highly complex polyhalogenated structures. This progression demonstrates the advancing synthetic capabilities in organic chemistry and the growing demand for molecules with precisely controlled electronic and physical properties. The compound represents a sophisticated example of how systematic halogenation can be employed to create molecules with tailored characteristics for specialized applications in research and industry.

Properties

IUPAC Name |

1-chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl4F4O/c8-1-2(12)4(14)6(5(15)3(1)13)16-7(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMBHIQIJDPXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene typically involves the chlorination and fluorination of benzene derivatives. The specific synthetic routes and reaction conditions can vary, but generally, the process includes the following steps:

Chlorination: Benzene is chlorinated to introduce chlorine atoms at specific positions on the benzene ring.

Fluorination: The chlorinated benzene derivative is then subjected to fluorination to replace some of the chlorine atoms with fluorine atoms.

Trichloromethoxylation: Finally, a trichloromethoxy group is introduced to complete the synthesis.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: The trichloromethoxy group can be hydrolyzed to form corresponding alcohols and acids.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

The compound is utilized as a building block in the synthesis of various fluorinated organic compounds. Its fluorinated nature enhances the biological activity of molecules, making it a valuable intermediate in drug development.

Case Study: Fluorinated Pharmaceuticals

Fluorinated compounds often exhibit improved pharmacokinetic properties. For instance, the introduction of fluorine atoms can increase lipophilicity and metabolic stability, which are critical for drug efficacy. Research has shown that incorporating 1-chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene into pharmaceutical candidates can lead to enhanced activity against certain diseases .

Agrochemicals

In agrochemical formulations, this compound serves as an active ingredient or an intermediate in the synthesis of herbicides and pesticides. The presence of fluorine enhances the potency and selectivity of these chemicals.

Case Study: Herbicide Development

A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against common weeds. The fluorinated structure contributed to the compound's ability to disrupt plant growth processes effectively .

Materials Science

The compound is also explored for its potential applications in materials science, particularly in the development of fluorinated polymers and coatings that exhibit unique properties such as chemical resistance and low surface energy.

Case Study: Fluoropolymer Coatings

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. These properties are essential for applications in harsh environments such as aerospace and automotive industries .

Environmental Impact Studies

Given the increasing concerns over environmental pollutants, studies have focused on the behavior of this compound in various ecosystems. Its persistence and potential bioaccumulation are critical factors under investigation.

Mechanism of Action

The mechanism of action of 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to and modify the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Key structural analogs differ in the substituent at the 4-position of the benzene ring. Below is a comparative analysis:

*Assumed formula based on substituents; †Calculated based on atomic weights.

Key Observations:

- Steric Bulk: Trichloromethoxy and trifluoromethyl substituents increase steric hindrance, influencing molecular interactions in pesticidal or pharmaceutical target binding .

Spectral and Physical Properties

Data from analogs provide insights into expected properties:

NMR Spectroscopy

- 19F NMR Shifts:

- 1-Chloro-2,3,5,6-tetrafluoro-4-nitrobenzene: δ −136.27 to −144.88 ppm (split by nitro group) .

- 1-cyclohexyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene: δ −53.3 to −128.3 ppm (split by trifluoromethyl and cyclohexyl groups) .

- Expected for Target Compound: Downfield shifts due to the deshielding effect of -O-CCl₃, likely in the range of −120 to −150 ppm.

Boiling/Melting Points

- 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene: Boiling point 152–153°C; melting point 77–79°C .

Biological Activity

1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene is a halogenated aromatic compound with significant potential in various scientific and industrial applications. Its unique structure, characterized by multiple fluorine and chlorine substituents, suggests interesting interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CClFO

- Molecular Weight : 317.9 g/mol

- Appearance : Clear, colorless liquid

The compound's structure includes a benzene ring substituted with four fluorine atoms and one chlorine atom, along with a trichloromethoxy group. This configuration contributes to its reactivity and potential biological interactions.

The biological activity of this compound primarily involves its interaction with various biomolecules. The halogen substituents can facilitate binding to enzymes or receptors, potentially altering their activity. The specific pathways affected depend on the biological context in which the compound is used.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction.

- Antimicrobial Activity : Some studies suggest that halogenated compounds exhibit antimicrobial properties.

Biological Activity Studies

Research into the biological activity of this compound has revealed several important findings:

Case Study 1: Enzyme Interaction

A study investigated the compound's inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. The results indicated that the compound could significantly inhibit these enzymes at certain concentrations, suggesting a potential for drug-drug interactions when co-administered with other pharmaceuticals.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial effects of halogenated compounds similar to this compound. The study demonstrated that these compounds exhibited significant activity against various bacterial strains, indicating a potential application in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 1-Chloro-2,3,5,6-tetrafluorobenzene | Lacks the trichloromethoxy group; different reactivity due to fewer halogens. |

| 1-Chloro-2,3-difluorobenzene | Simpler structure with fewer fluorine substitutions; different biological effects. |

| 3-Chloro-2,4-difluorobenzotrichloride | Similar halogenated structure but different substitution pattern affecting properties. |

Safety and Toxicology

While exploring the biological activity of this compound is crucial for understanding its potential applications, safety assessments are equally important. Preliminary toxicological studies have indicated that high concentrations may lead to cytotoxic effects in certain cell lines. Further research is needed to establish safe exposure levels and understand long-term effects.

Q & A

Q. What are the primary synthetic routes for 1-Chloro-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene?

The compound can be synthesized via nucleophilic aromatic substitution using halogenated precursors. For example, brominated analogs (e.g., 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene) are reacted with trichloromethoxide under anhydrous conditions, followed by refluxing in ethanol or toluene. Purification typically involves vacuum distillation or crystallization. Structural confirmation requires NMR and GC-MS .

Q. How is this compound identified and characterized?

Key spectroscopic techniques include:

- FT-IR : To confirm the presence of C-Cl, C-F, and O-CF₃ bonds.

- ¹H/¹⁹F NMR : For structural elucidation, with fluorine substituents causing deshielding effects (downfield shifts).

- GC-MS : To determine molecular weight and fragmentation patterns.

A typical ¹H-NMR spectrum shows deshielded proton environments near electronegative groups (e.g., ~3.5–4.0 ppm for methyl groups adjacent to fluorine) .

Q. What are the critical storage and handling considerations?

Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Use fume hoods and personal protective equipment (PPE) due to potential toxicity. Regulatory guidelines classify similar chlorinated aromatics as hazardous, requiring compliance with ECHA and EPA protocols .

Q. What solvents are compatible with this compound?

Non-polar solvents (e.g., toluene, dichloromethane) are ideal due to its aromatic and halogenated nature. Ethanol may be used for recrystallization, but reactivity with strong bases or nucleophiles should be avoided .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence NMR chemical shifts?

Fluorine and chlorine substituents induce strong deshielding effects. In ¹H-NMR, protons near fluorine exhibit downfield shifts due to the electronegativity of F atoms. For example, methyl groups adjacent to fluorine in analogous compounds show shifts ~3.5–4.0 ppm, compared to ~1.0–1.5 ppm in non-fluorinated analogs. ¹⁹F NMR further resolves substituent effects, with trifluoromethoxy groups typically appearing at ~-55 to -60 ppm .

Q. What analytical challenges arise in quantifying trace degradation products?

Degradation products (e.g., dichlorobenzenes, epoxides) require high-resolution techniques:

- HPLC-MS/MS : For separation and identification of polar metabolites.

- TLC : Preliminary screening for non-volatile byproducts.

- Chromatographic mass spectrometry : To resolve complex mixtures, as demonstrated in DDT degradation studies .

Q. Can computational modeling predict reactivity in substitution reactions?

Density Functional Theory (DFT) calculations can model reaction pathways. For example, Fukui indices may predict sites for nucleophilic attack, while Hammett parameters quantify substituent effects on reaction rates. Such models align with experimental data from fluorinated benzene derivatives .

Q. What environmental degradation pathways are plausible?

Under UV light or microbial action, reductive dehalogenation may produce 2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene or dichloro derivatives. Oxidation pathways could yield quinone-like structures. Analytical workflows should prioritize GC-MS and isotopic labeling to track degradation .

Q. How does crystallography aid in structural validation?

Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, critical for confirming substitution patterns. For example, C-F bond lengths (~1.34 Å) and Cl-C-O angles (~120°) provide structural fingerprints. SHELXL refinement is recommended for high-resolution data .

Q. What synthetic modifications enhance stability or functionality?

- Electron-deficient aryl rings : Introduce nitro or cyano groups to direct electrophilic substitution.

- Protecting groups : Use tert-butoxy or trimethylsilyl groups to stabilize reactive intermediates during synthesis.

These strategies are validated in terphenyl monomer synthesis .

Methodological Tables

Q. Table 1: Key Analytical Techniques and Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.